molecular formula C17H12F3N3O2 B2904248 4-hydroxy-N-(3-methylpyridin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide CAS No. 946260-38-4

4-hydroxy-N-(3-methylpyridin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide

Número de catálogo B2904248
Número CAS: 946260-38-4
Peso molecular: 347.297
Clave InChI: BAZYYCFGYJMVGA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-hydroxy-N-(3-methylpyridin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide, also known as R547, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of quinoline carboxamides and has shown promising results in preclinical studies for the treatment of cancer, inflammation, and autoimmune disorders.

Aplicaciones Científicas De Investigación

Molecular Imaging and Radioligand Development

Quinoline-2-carboxamide derivatives, such as "N-[methyl-11C]-3-methyl-4-phenyl-N-(phenylmethyl)quinoline-2-carboxamide," have been developed as potential radioligands for noninvasive assessment of peripheral benzodiazepine type receptors (PBR) using positron emission tomography (PET). These compounds, through the process of N-methylation, showed high specific binding to PBR in various organs, suggesting their promise for PBR imaging in vivo (Matarrese et al., 2001).

Pharmacokinetics and Tissue Distribution

The pharmacokinetics and tissue distribution of novel ALK5 inhibitors, which are structurally related to the mentioned compound, have been studied for their potential to suppress renal and hepatic fibrosis and exert anti-metastatic effects. One such compound, "3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide" (IN-1130), showed significant oral bioavailability and distribution into liver, kidneys, and lungs, indicating its potential as an oral anti-fibrotic drug (Kim et al., 2008).

Synthesis of Novel Therapeutic Agents

Research on the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives, starting from compounds such as "4-hydrazino-8-(trifluoromethyl)quinoline," has yielded potential antimicrobial agents. These synthetic pathways involve reactions with ethoxymethylenecyanoacetate and ethoxymethylenemalononitrile, leading to compounds with significant antibacterial and antifungal activities (Holla et al., 2006).

Complexes for Photocatalytic and Magnetic Properties

The introduction of a quinoline–imidazole–monoamide ligand into reaction systems has resulted in the synthesis of octamolybdate-based complexes with promising electrocatalytic, photocatalytic, and magnetic properties. These complexes have shown potential in reducing inorganic bromate, nitrite, and hydrogen peroxide, as well as oxidizing ascorbic acid, suggesting their application in environmental and analytical chemistry (Li et al., 2020).

Propiedades

IUPAC Name

N-(3-methylpyridin-2-yl)-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3O2/c1-9-4-3-7-21-15(9)23-16(25)11-8-22-13-10(14(11)24)5-2-6-12(13)17(18,19)20/h2-8H,1H3,(H,22,24)(H,21,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZYYCFGYJMVGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxy-N-(3-methylpyridin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.